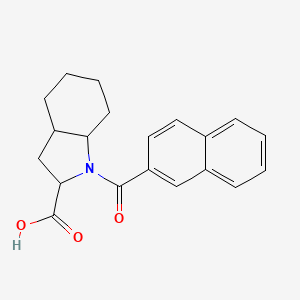
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid, also known as NI2C, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. NI2C is a cyclic amino acid that has a unique structure, which makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is not fully understood, but it is believed to act through various pathways depending on the target disease. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. By inhibiting CDKs, this compound induces cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects depending on the target disease. In cancer cells, this compound induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In Alzheimer's disease, this compound reduces oxidative stress and inflammation in the brain, which leads to a reduction in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have activity against various disease targets, making it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. Its moderate yield and purity can make it difficult to work with, and its mechanism of action is not fully understood, which can make it challenging to optimize its activity.
Orientations Futures
There are several future directions for the study of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid. One potential direction is the development of this compound derivatives that have improved potency and selectivity for specific disease targets. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the mechanism of action of this compound could be further elucidated to better understand its activity against various disease targets. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of this compound as a potential drug candidate.
Conclusion:
In conclusion, this compound is a promising compound for the development of new drugs in medicinal chemistry. Its unique structure and activity against various disease targets make it a promising candidate for drug development. While there are still some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to the development of new drugs for the treatment of cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis begins with the protection of the amine group of tryptophan, followed by the reduction of the naphthalene ring to form a tetrahydroindole derivative. The tetrahydroindole derivative is then oxidized to form the desired this compound product. The overall yield of the synthesis is moderate, but the purity of the final product can be improved through purification techniques such as column chromatography.
Applications De Recherche Scientifique
1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against various disease targets, including cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, where it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMVFKWQOPVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

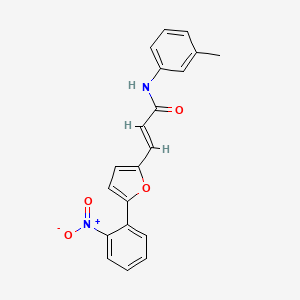
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)
![3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B2802434.png)
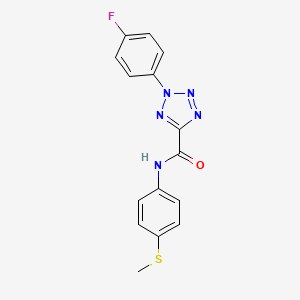
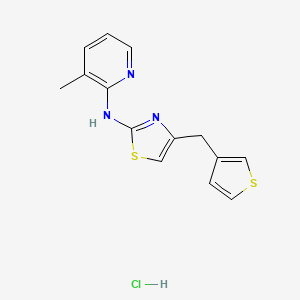
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)
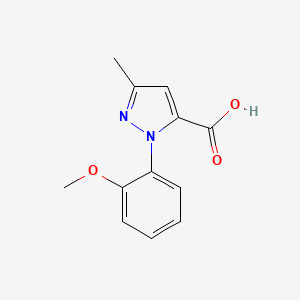
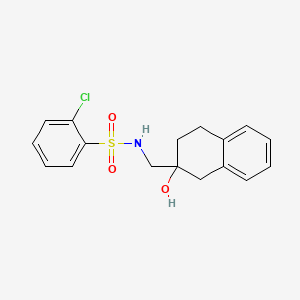
![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)

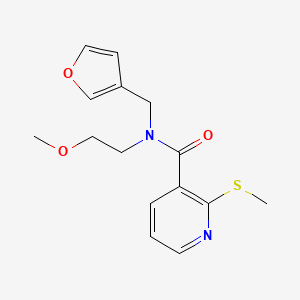
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)
